4-Cyanooxane-3-sulfonamide

Regioisomerism Sulfonamide Chemistry Structure-Activity Relationship

4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7, C6H10N2O3S, MW 190.22) is an aliphatic sulfonamide featuring a tetrahydropyran (oxane) ring with a cyano substituent at the 4-position and a sulfonamide group at the 3-position. The compound is supplied as a research chemical and serves as a versatile building block for medicinal chemistry and organic synthesis applications, owing to its dual functional groups that enable both sulfonamide-based reactivity and nitrile transformations.

Molecular Formula C6H10N2O3S
Molecular Weight 190.22
CAS No. 2172601-57-7
Cat. No. B2391623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanooxane-3-sulfonamide
CAS2172601-57-7
Molecular FormulaC6H10N2O3S
Molecular Weight190.22
Structural Identifiers
SMILESC1COCC(C1C#N)S(=O)(=O)N
InChIInChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10)
InChIKeyFFWRSPZYXLVXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7) for Scientific Procurement: Chemical Identity and Baseline Characterization


4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7, C6H10N2O3S, MW 190.22) is an aliphatic sulfonamide featuring a tetrahydropyran (oxane) ring with a cyano substituent at the 4-position and a sulfonamide group at the 3-position . The compound is supplied as a research chemical and serves as a versatile building block for medicinal chemistry and organic synthesis applications, owing to its dual functional groups that enable both sulfonamide-based reactivity and nitrile transformations . Its stereochemical and conformational profile, defined by the cis/trans relationship between the 4-cyano and 3-sulfonamide substituents on the saturated heterocycle, constitutes its primary differentiating structural identity relative to positional isomers and homologs .

Why Generic Sulfonamide Substitution Is Inadequate for 4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7) Procurement


In procurement contexts, generic sulfonamide substitution is not a viable strategy for 4-cyanooxane-3-sulfonamide due to its specific regioisomeric and stereochemical identity. The 3-sulfonamide substitution pattern on the oxane ring, combined with the adjacent 4-cyano group, generates a distinct three-dimensional pharmacophore that is absent in the more common 4-sulfonamide isomers (e.g., CAS 1936290-96-8) or in homologs bearing methylene spacers (e.g., CAS 1461715-01-4) [1]. Small changes in the relative positioning of the cyano and sulfonamide groups can profoundly alter hydrogen-bonding networks, conformational preferences, and ultimately, biological target engagement . Furthermore, the saturated heterocyclic scaffold provides a different metabolic and physicochemical profile compared to aromatic sulfonamides, making direct interchange without empirical validation scientifically unjustified .

Quantitative Differentiation Evidence: 4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7) versus Positional Isomers and Homologs


Regioisomeric Differentiation: 3-Sulfonamide Substitution Pattern Versus 4-Sulfonamide Isomer

4-Cyanooxane-3-sulfonamide possesses a sulfonamide group at the 3-position of the oxane ring, whereas its positional isomer 4-cyanooxane-4-sulfonamide (CAS 1936290-96-8) bears the sulfonamide at the 4-position, geminal to the cyano group. This regioisomeric variation results in fundamentally different molecular geometries and hydrogen-bonding topologies . The 3-sulfonamide group places the sulfonamide NH2 moiety in a distinct spatial orientation relative to the 4-cyano group compared to the 4-sulfonamide isomer, a parameter known to critically influence sulfonamide-protein binding interactions [1].

Regioisomerism Sulfonamide Chemistry Structure-Activity Relationship

Molecular Scaffold Differentiation: Oxane Ring Versus Aromatic Sulfonamide Frameworks

4-Cyanooxane-3-sulfonamide incorporates a saturated oxane (tetrahydropyran) ring as its core scaffold, in contrast to the planar aromatic rings (e.g., benzene, thiophene) found in the majority of commercial sulfonamide building blocks. Saturated heterocycles confer distinct physicochemical and conformational properties, including reduced aromaticity-driven interactions, altered lipophilicity, and increased three-dimensional complexity (Fsp³) . The oxane ring provides conformational rigidity while maintaining hydrogen-bond acceptor capacity via the ring oxygen, features that are absent in aromatic sulfonamide analogs [1].

Heterocyclic Chemistry Conformational Restriction Physicochemical Properties

Homolog Differentiation: Direct Attachment Versus Methylene Spacer in Sulfonamide Moiety

4-Cyanooxane-3-sulfonamide features the sulfonamide group (-SO2NH2) directly attached to the oxane ring at C3. In contrast, the homolog (4-cyanooxan-4-yl)methanesulfonamide (CAS 1461715-01-4) incorporates a methylene (-CH2-) spacer between the oxane ring and the sulfonamide group. This homologation alters the distance and angular relationship between the core scaffold and the sulfonamide pharmacophore, which can significantly impact binding affinity and selectivity in biological assays . The direct attachment in the target compound provides a more constrained and spatially defined presentation of the sulfonamide group compared to the conformationally more flexible homolog .

Homologation Linker Effects SAR

Optimal Research and Industrial Deployment Scenarios for 4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7) Based on Evidence Profile


Medicinal Chemistry Scaffold Exploration Requiring Saturated Heterocyclic Sulfonamides

In medicinal chemistry campaigns targeting enzymes or receptors with shallow, hydrophobic binding pockets, 4-cyanooxane-3-sulfonamide offers a distinct saturated heterocyclic scaffold that cannot be replicated by aromatic sulfonamides. The oxane ring's conformational rigidity, combined with the cyano and sulfonamide groups in a defined 3,4-regioisomeric arrangement, provides a unique three-dimensional pharmacophore for structure-activity relationship (SAR) exploration . This scaffold is particularly relevant for programs seeking to increase Fsp³ and escape flatland chemical space, a strategy associated with improved clinical success rates [1].

Synthesis of Diversified Sulfonamide Libraries via Cyano Group Transformation

The cyano group at the 4-position serves as a versatile synthetic handle for further diversification. 4-Cyanooxane-3-sulfonamide can be employed as a precursor for the synthesis of amidoximes, tetrazoles, amines (via reduction), or carboxylic acids (via hydrolysis) while retaining the sulfonamide functionality intact . This dual orthogonal reactivity—sulfonamide and nitrile—enables the rapid generation of compound libraries with conserved core scaffolds but varied peripheral functional groups, a valuable approach in hit-to-lead optimization [1].

Biochemical Probe Development Targeting Sulfonamide-Binding Proteins

Given the well-established role of sulfonamides as zinc-binding groups in metalloenzymes (e.g., carbonic anhydrases), 4-cyanooxane-3-sulfonamide is a candidate building block for developing biochemical probes targeting this enzyme class. The saturated oxane ring may modulate isoform selectivity and physicochemical properties relative to classical aromatic sulfonamide inhibitors . The 3-sulfonamide regioisomer presents the zinc-binding moiety in a distinct spatial orientation compared to 4-sulfonamide isomers, potentially enabling differential isoform engagement [1].

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